molecular formula C6H8ClN3S B11903945 (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine

Katalognummer: B11903945
Molekulargewicht: 189.67 g/mol
InChI-Schlüssel: FHFMAKPVLPQGOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine: is a chemical compound with the molecular formula C6H8ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine typically begins with commercially available starting materials such as 2-chloropyrimidine and methylthiol.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methylthio)pyrimidin-4-yl)methanamine.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(methylthio)pyrimidin-4-yl)methanamine.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Organic Synthesis: (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine:

    Drug Development: Due to its structural features, this compound is explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry:

    Agriculture: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-(Methylthio)pyrimidin-4-yl)methanamine: Lacks the chlorine atom at the 6-position.

    6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the methanamine group.

    4-Amino-6-chloro-2-(methylthio)pyrimidine: Contains an amino group instead of a methanamine group.

Uniqueness:

    Structural Features: The presence of both the chlorine atom at the 6-position and the methanamine group at the 4-position makes (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine unique.

    Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C6H8ClN3S

Molekulargewicht

189.67 g/mol

IUPAC-Name

(6-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C6H8ClN3S/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,3,8H2,1H3

InChI-Schlüssel

FHFMAKPVLPQGOJ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=CC(=N1)Cl)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.